Compound Description: Leflunomide is a disease-modifying antirheumatic drug (DMARD) used to treat rheumatoid arthritis (RA). [] It acts by inhibiting the enzyme dihydroorotate dehydrogenase, which is involved in pyrimidine synthesis, thereby suppressing T-cell proliferation.
Malononitrilamide (MNA, 2)
Compound Description: Malononitrilamide is the primary metabolite of Leflunomide and is considered to be the active form of the drug responsible for its immunosuppressive effects. [] It contains a β-keto amide with an enolic hydroxyl group, which is proposed as the active pharmacophore.
Relevance: Although lacking the pyridine ring, Malononitrilamide shares a crucial structural similarity with 1-(3-chlorobenzyl)-N-(3,4-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide: the presence of a β-keto amide functionality. This shared motif, particularly with the potential for an enolic hydroxyl group, is highlighted in the paper as a key element for immunosuppressive activity. []
N-(4-Chlorophenyl)-2-hydroxynicotinamide (4)
Compound Description: This compound served as a lead structure for synthesizing various N-(4-chlorophenyl)-2-substituted nicotinamide derivatives with potential anti-inflammatory activity. [] It exhibits potent anti-inflammatory activity comparable to Leflunomide and Malononitrilamide.
Relevance: N-(4-Chlorophenyl)-2-hydroxynicotinamide shares a very similar core structure with 1-(3-chlorobenzyl)-N-(3,4-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, featuring both the pyridine ring and the 2-oxo-1,2-dihydropyridine-3-carboxamide motif. The main differences lie in the substituents on the pyridine ring and the phenyl group of the carboxamide. [] This close structural resemblance, along with the compound's anti-inflammatory activity, further emphasizes the potential relevance of the main compound as a potential anti-inflammatory agent.
Compound Description: This series of compounds was synthesized by introducing various substituents at the 2-position of the pyridine ring in N-(4-chlorophenyl)-2-hydroxynicotinamide. [] The goal was to explore the structure-activity relationship and identify derivatives with improved anti-inflammatory activity.
Relevance: These derivatives are structurally very similar to 1-(3-chlorobenzyl)-N-(3,4-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, as they share the core 2-oxo-1,2-dihydropyridine-3-carboxamide structure and a substituted phenyl ring attached to the carboxamide nitrogen. [] The variations in the 2-position substituents on the pyridine ring in these derivatives provide valuable insights into how modifications at this position might influence the biological activity of the main compound.
Compound Description: This compound was synthesized alongside the N-(4-chlorophenyl)-2-substituted nicotinamide derivatives and evaluated for its anti-inflammatory potential. []
Relevance: 1-Methyl-2-oxo-1,2-dihydropyridine-3-(4-chlorophenyl)-carboxamide shares a very close structural resemblance to 1-(3-chlorobenzyl)-N-(3,4-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide. [] The key differences lie in the substituent on the nitrogen atom of the pyridine ring (methyl vs. 3-chlorobenzyl) and the substitution pattern on the phenyl ring of the carboxamide (4-chloro vs. 3,4-dimethyl). This comparison highlights the potential impact of these specific structural modifications on the biological activity of this class of compounds.
Compound Description: This compound was used as a precursor for the synthesis of dehydroperloline, a natural product, via an intramolecular cyclization. [] This reaction involves the formation of a benzyne intermediate.
Relevance: While 4-(2-bromophenyl)-N-(3,4-dimethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide and 1-(3-chlorobenzyl)-N-(3,4-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide differ in their substituents, they share the core 2-oxo-1,2-dihydropyridine-3-carboxamide structure. [] This suggests that the main compound might also be susceptible to similar intramolecular cyclization reactions, potentially leading to the formation of novel, fused heterocyclic compounds.
Compound Description: This compound is a potent and reversible inhibitor of endothelial lipase (EL) identified through screening. [] It shows selectivity for EL over lipoprotein lipase (LPL) but not against hepatic lipase (HL).
Relevance: This compound, while possessing a similar 2-oxo-1,2-dihydropyridine-carboxamide core, has the carboxamide group at the 4-position of the pyridine ring, unlike the 3-position in 1-(3-chlorobenzyl)-N-(3,4-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide. [] This difference highlights the impact of carboxamide position on the activity and selectivity profile of these compounds, suggesting that the main compound might exhibit distinct biological activities.
Compound Description: This pyrrole derivative was identified through "deck mining" based on the activity of compound 5. [] It also acts as an EL inhibitor and served as a starting point for optimization efforts.
Relevance: Despite being a pyrrole derivative, this compound provides valuable insight into the structure-activity relationship surrounding EL inhibition. [] Though structurally distinct from 1-(3-chlorobenzyl)-N-(3,4-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, it highlights the potential for exploring related heterocyclic scaffolds with a carboxamide group for discovering novel EL inhibitors.
Compound Description: This compound is an optimized derivative of 6a with improved pharmacokinetic properties. [] It shows good potency against EL but did not increase HDL-C levels in vivo, suggesting a need for more relevant in vitro assays.
Relevance: Similar to 6a, while not a direct structural analog of 1-(3-chlorobenzyl)-N-(3,4-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, this compound provides further evidence that modifications to the core scaffold and substituents of the initial hits can significantly impact both the activity and pharmacokinetic properties within this class of EL inhibitors. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.